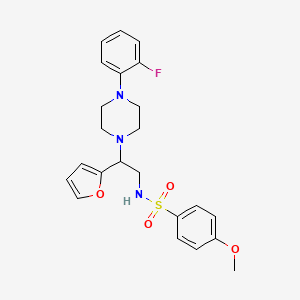

![molecular formula C18H15N3O B3408624 9-methoxy-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline CAS No. 877808-12-3](/img/structure/B3408624.png)

9-methoxy-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline

描述

The description of a compound typically includes its molecular formula, structure, and other names it’s known by. It may also include the class of compounds it belongs to and its applications .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. It may also include spectroscopic properties like UV/Vis, IR, and NMR spectra .科学研究应用

Materials Science

Indoloquinoxalines are a widespread class of heterocyclic compounds that attract significant attention due to their many applications in materials science . For instance, many indolo[2,3-b]-quinoxaline derivatives are used in various optoelectronic devices as sensitizers , semiconductors , light-emitting and sensor materials .

Medicinal Chemistry

The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral , antitumor , and antidiabetic activity.

Cytotoxicity

A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxa-line derivatives have been synthesized and screened against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cell lines to evaluate their cytotoxic effect .

DNA Intercalation

6H-Indolo[2,3-b]quinoxaline represents an important class of DNA intercalating agents . These compounds are similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .

Antiviral Activity

6H-Indolo[2,3-b]quinoxaline has shown antiviral activities against herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), varicella-zoster virus (VZV), etc .

Multidrug Resistant Modulating Activities

6H-Indolo[2,3-b]quinoxaline has shown multidrug resistant (MDR) modulating activities, acting on ATP binding cassette transporters (ABC-transporters) .

Inhibition of DNA Topoisomerase II Activity

Their antitumor, mutagenic and cytotoxic activities were found to be due to a variety of mechanisms, including DNA intercalation, inhibition of DNA topoisomerase II activity, and others .

Pharmacological Activities

6H-Indolo[2,3-b]quinoxaline combines the structural features of indoles and quinoxalines and may be regarded as an aza-analogue of the cytotoxic agents cryptolepine and ellipticine . The planar structure of this compound aids in the pharmacological activities .

作用机制

Target of Action

6-Allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline primarily targets DNA. This compound is known to intercalate into the DNA helix, which disrupts essential processes for DNA replication and transcription . By inserting itself between the base pairs of the DNA double helix, it interferes with the normal function of the genetic material.

Mode of Action

The interaction of 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline with DNA involves intercalation, where the compound inserts itself between the stacked base pairs of the DNA double helix. This intercalation disrupts the hydrogen bonding and base stacking interactions, leading to structural distortions in the DNA . These distortions can inhibit the binding of DNA polymerases and other proteins necessary for DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway. By intercalating into DNA, 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline inhibits the progression of the replication fork, preventing the synthesis of new DNA strands . This inhibition can trigger the DNA damage response pathways, leading to the activation of p53 and other tumor suppressor proteins, which can induce cell cycle arrest and apoptosis.

Pharmacokinetics

The pharmacokinetics of 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability and therapeutic efficacy. The compound is likely to be absorbed through passive diffusion due to its lipophilic nature. Once absorbed, it can be distributed throughout the body, potentially crossing cell membranes to reach its target in the nucleus. Metabolism may involve hepatic enzymes, leading to the formation of various metabolites. Excretion is likely to occur via the renal and biliary systems .

Result of Action

At the molecular level, the intercalation of 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline into DNA results in the inhibition of DNA replication and transcription. This leads to the accumulation of DNA damage and activation of the DNA damage response pathways. At the cellular level, these effects can result in cell cycle arrest, apoptosis, and inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The efficacy and stability of 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, the compound’s stability may be affected by pH, temperature, and the presence of metabolic enzymes. Additionally, the local cellular environment, including the availability of DNA and the presence of competing molecules, can impact the compound’s ability to intercalate into DNA and exert its effects .

安全和危害

属性

IUPAC Name |

9-methoxy-6-prop-2-enylindolo[3,2-b]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c1-3-10-21-16-9-8-12(22-2)11-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h3-9,11H,1,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGHUFLOXDQJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(2-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)thiazol-4-yl)acetate](/img/structure/B3408548.png)

![3-fluoro-4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3408552.png)

![2,5-dichloro-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3408557.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3408566.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3408569.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B3408577.png)

![4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]benzenesulfonamide](/img/structure/B3408586.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3408590.png)

![2,5-difluoro-N-{2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B3408605.png)

![Benzyl 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3408616.png)

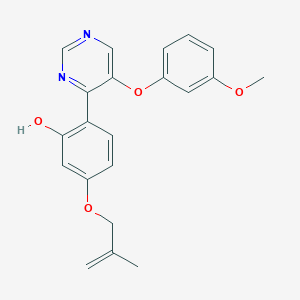

![1-allyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3408640.png)

![1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3408644.png)